molecular formula C25H28N2O6S B3941754 1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate

1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate

Cat. No. B3941754
M. Wt: 484.6 g/mol
InChI Key: IELHYLOWULHLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has several advantages for lab experiments. The compound is readily available and can be synthesized through various methods. It exhibits high purity and stability, which makes it suitable for long-term storage. However, the compound also has limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also exhibits poor bioavailability, which limits its therapeutic efficacy.

Future Directions

There are several future directions for the research on 1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One of the potential directions is to develop novel formulations that improve the solubility and bioavailability of the compound. Another direction is to study the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. The compound's mechanism of action can also be further elucidated through structural studies and molecular modeling. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to improve therapeutic efficacy.
Conclusion:
1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is a promising chemical compound that has potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound's mechanism of action involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. It exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, which can improve our understanding of its potential therapeutic applications.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the activity of various enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S.C2H2O4/c1-2-19-7-9-20(10-8-19)18-24-13-15-25(16-14-24)28(26,27)23-12-11-21-5-3-4-6-22(21)17-23;3-1(4)2(5)6/h3-12,17H,2,13-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELHYLOWULHLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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